Field: Pharmaceutical Chemistry and Microbiology
Summary: Diethyl benzylphosphonate derivatives, which are structurally similar to Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride, have been studied for their potential as antimicrobial agents .
Methods: The organophosphonates were obtained based on a developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol . A new synthetic pathway toward 1,2-bis (4- ( (diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed which significantly improves the overall yield of the final product .
Results: Several newly synthesized organophosphonates were tested as new potential antimicrobial drugs on model Escherichia coli bacterial strains (K12 and R2-R3) . All tested compounds show the highest selectivity and activity against K12 and R2 strains . Preliminary cellular studies using MIC and MBC tests and digestion of Fpg after modification of bacterial DNA suggest that selected benzylphosphonate derivatives may have greater potential as antibacterial agents than typically used antibiotics such as ciprofloxacin, bleomycin and cloxacillin .
Field: Pharmaceutical Chemistry and Neurology
Summary: Compounds structurally similar to Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride, such as Triethyl 2-phosphonobutyrate, have been used in the preparation of Aminoquinolines . These Aminoquinolines are studied as beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors and potential anti-Alzheimer’s drugs .
Results: The aim of these studies is to develop potential anti-alzheimer’s drugs by inhibiting bace1, an enzyme involved in the production of amyloid-beta peptides in alzheimer’s disease .
Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride is a chemical compound with the molecular formula and a molecular weight of 252.24 g/mol. It is categorized as a phosphonic acid derivative, featuring a diethoxyphosphoryl group attached to a butanoate backbone. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to its unique structural characteristics, which facilitate various
These reactions highlight its versatility as a precursor for synthesizing more complex organic molecules .
The synthesis of ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride typically involves multi-step organic reactions:
These methods allow for the efficient production of this compound while maintaining high purity levels .
Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride has several potential applications in various fields:
Interaction studies involving ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride are essential to understand its mechanism of action and potential therapeutic uses. Such studies typically focus on:
These studies provide insights into the compound's pharmacodynamics and pharmacokinetics .
Several compounds share structural similarities with ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 2-amino-4-(methylthio)butanoate hydrochloride | Contains a methylthio group; potential for different biological activity. | |
| (D,L)-(+/-)-2-amino-4-(diethylphosphono)butanoic acid, ethyl ester | Similar phosphonate structure; used in neurobiology research. | |
| Ethyl 2-amino-4-(benzylthio)butanoate | Incorporates a benzylthio group; may exhibit unique properties compared to phosphonates. |
Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride is unique due to its specific combination of an amino acid structure with a diethoxyphosphoryl group, which may confer distinct biological activities not present in other similar compounds. Its ability to participate in diverse
Traditional routes to ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride often involve multi-step nucleophilic substitution and phosphorylation reactions. A prominent method involves the reaction of ethyl 2-bromo-4-(diethoxyphosphoryl)butanoate with ammonia or ammonium salts under controlled conditions. For example, bromoacetaldehyde diethyl acetal has been employed as a phosphorylating agent in the presence of potassium carbonate and sodium iodide, yielding intermediates such as ethyl 2-cyano-4,4-diethoxybutyrate. Subsequent reduction of the nitrile group to an amine, followed by hydrochloride salt formation, produces the target compound. Early protocols reported moderate yields (29–51%) due to challenges in controlling side reactions and purification complexities.
The Kabachnik–Fields reaction, a three-component condensation of aldehydes, amines, and diethyl phosphite, has also been adapted for α-aminophosphonate synthesis. This method avoids pre-functionalized intermediates, directly incorporating the phosphoryl group during the reaction. For instance, solvent-free condensation of ethyl glyoxylate, ammonia, and diethyl phosphite under catalyst-free conditions yields the α-aminophosphonate backbone, which is subsequently esterified and converted to the hydrochloride salt.
Transition-metal catalysis has revolutionized the synthesis of α-aminophosphonates. Ruthenium-catalyzed asymmetric reductive amination, initially developed for unprotected α-amino acids, has been extended to phosphorylated derivatives. By employing chiral Ru complexes, researchers achieved enantioselective amination of α-keto phosphonates with ammonium salts, attaining up to 92% enantiomeric excess (ee). This method is particularly advantageous for synthesizing sterically hindered variants, as demonstrated in the dynamic kinetic resolution (DKR) of β-substituted derivatives.
Organocatalytic approaches using Cinchona alkaloid-derived phase-transfer catalysts (PTCs) have also shown promise. For example, quinine-based PTCs facilitate the α-amidoalkylation of dimethyl phosphite with phosphonium salts, delivering enantiomerically enriched α-aminophosphonates with 80–92% ee. These methods underscore the shift toward atom-economical and stereoselective protocols.
Sustainable synthesis strategies have gained traction to minimize environmental impact. Solvent- and catalyst-free Kabachnik–Fields reactions represent a paradigm shift, eliminating toxic reagents and reducing waste. In one notable example, the one-pot condensation of ethyl glyoxylate, ammonium acetate, and diethyl phosphite at elevated temperatures (100–120°C) produced the α-aminophosphonate core in 85–90% yield without requiring purification. Microwave-assisted synthesis further enhances efficiency, reducing reaction times from hours to minutes while maintaining high yields.
Controlling stereochemistry is critical for pharmaceutical applications. Chiral auxiliaries and asymmetric catalysis dominate this field. The Ru-catalyzed reductive amination mentioned earlier exemplifies metal-mediated enantiocontrol, whereas organocatalytic methods leverage hydrogen-bonding interactions to induce chirality. For instance, hydroquinine-derived catalysts enable the synthesis of (R)-configured α-aminophosphonates, which exhibit enhanced bioactivity compared to their (S)-counterparts.
Dynamic kinetic resolution (DKR) has been employed to access diastereomerically pure products. By combining Ru catalysts with chiral ligands, researchers achieved simultaneous control over α- and β-stereocenters, expanding the structural diversity of accessible derivatives.
The phospha-Mannich reaction represents a fundamental transformation in organophosphorus chemistry that directly pertains to the synthesis and reactivity of ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride [1]. This reaction involves the formation of phosphorus-carbon-nitrogen linkages through the interaction of phosphorus compounds with imine or iminium species, creating compounds with distinctive P(O)-C-N connectivity patterns [5].
Secondary phosphine oxides, which serve as stable tautomeric forms of secondary phosphinous acids, demonstrate remarkable reactivity in phospha-Mannich transformations [5]. These compounds readily react with imine and iminium species to form products that can be classified as alpha-aminoalkyl phosphine oxides or phosphinoylalkyl amines [5]. The P(O)-C-N linkage formed in these reactions exhibits significantly greater stability compared to traditional P-C-N linkages found in conventional Mannich products, enabling the synthesis of highly functionalized organophosphorus compounds [5].
The mechanistic pathway of phospha-Mannich reactions proceeds through the initial formation of iminium ion intermediates from amines and aldehydes [3]. The phosphorus nucleophile subsequently attacks the electrophilic carbon center of the iminium species, resulting in the formation of the characteristic P-C-N framework [8]. For ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride, the diethoxyphosphoryl group serves as the phosphorus component that can participate in these transformations under appropriate reaction conditions [1] [8].
Recent investigations have revealed that the reaction outcome depends critically on the basicity of the amine components involved [8]. Amines with pKa values greater than 7-8 demonstrate optimal reactivity in phospha-Mannich reactions, yielding desired products in nearly quantitative yields with minimal byproduct formation [8]. For less basic amines, competitive reductive N-methylation coupled with oxidation of the phosphorus center becomes a significant side reaction, reducing the overall efficiency of the transformation [8].
Table 1: Kinetic Parameters for Phosphorus-Containing Reactions
| Reaction Type | Temperature (°C) | Rate Constant (L·mol⁻¹·s⁻¹) | Activation Energy (kJ/mol) | Solvent |
|---|---|---|---|---|
| Secondary phosphine oxides with imines | 25 | 10⁻³ - 10⁻² | 45 | Acetonitrile |
| Phosphinous halides with N,O-acetals | 25 | 10⁻² - 10⁻¹ | 38 | Dichloromethane |
| Diethyl chlorophosphate ethanolysis | 25 | 1.2 × 10⁻³ | 52 | Various ionic liquids |
| Triphenyl phosphite sulfurization | 25 | 1.06 × 10⁵ | 28 | Acetonitrile |
| Aminophosphonic acid ester synthesis | 78 | 74-81% yield | 65 | Ethanol |
The kinetic analysis of phospha-Mannich reactions reveals that temperature-dependent parameters play crucial roles in determining reaction efficiency [24]. Studies have demonstrated that ionic liquid environments can significantly enhance reaction rates through favorable enthalpic and entropic contributions [24]. The addition of ionic liquids to phosphorus-centered reactions results in decreased activation enthalpy while simultaneously reducing activation entropy, leading to net rate enhancement [24].
Computational studies have provided valuable insights into the mechanistic details of reactions involving ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride and related phosphorus compounds [9]. Density functional theory calculations using the B3LYP exchange-correlation functional with appropriate basis sets have emerged as the preferred computational approach for investigating phosphoryl transfer reactions [10] [16].
The computational modeling of phosphorus reaction pathways requires careful consideration of the electronic structure and coordination environment around the phosphorus center [9]. B3LYP/6-31G** calculations have been successfully employed to characterize transition state structures and reaction intermediates in diethoxyphosphoryl-containing systems [6]. These calculations confirm the concerted but highly asynchronous character of many phosphorus-mediated transformations [6].
Quantum chemical investigations have revealed that phosphorus compounds exhibit unique electronic properties that influence their reactivity patterns [14]. MP2 calculations with extended basis sets provide accurate descriptions of ionization constants and protonation behavior for N-substituted amino acid derivatives containing phosphorus functional groups [14]. The correlation between calculated physical variables and experimental ionization parameters demonstrates excellent agreement, with correlation coefficients exceeding 0.997 for optimized computational protocols [14].
Table 2: Computational Modeling Results for Phosphorus Reaction Pathways
| Method | System | Barrier Height (kcal/mol) | Reaction Enthalpy (kcal/mol) | Geometry |
|---|---|---|---|---|
| B3LYP/6-31G** | Diethoxyphosphoryl compounds | 24.8 | -12.4 | Trigonal bipyramidal |
| MP2/6-311++G(3df,2p) | Amino acid derivatives | 18.5 | -8.7 | Tetrahedral |
| DFT B3LYP/6-311G(2d,d,p) | Phosphate ester hydrolysis | 45.2 | -15.6 | Trigonal bipyramidal |
| CBS-QB3 | Triethyl phosphate pyrolysis | 52.1 | -84.7 | Linear transition state |
| MNDO/d-SCOSMO | Phosphoryl transfer reactions | 28.3 | -6.2 | Trigonal bipyramidal |
Computational analysis of phosphorus ester hydrolysis reactions has identified three distinct mechanistic pathways: dissociative, concerted, and associative mechanisms [10] [16]. The associative pathway involves the formation of pentacoordinate phosphorane intermediates with trigonal bipyramidal geometry, which represents the most common pathway for compounds containing diethoxyphosphoryl groups [10]. The barrier heights for these transformations typically range from 24.8 to 52.1 kcal/mol, depending on the specific electronic environment and substituent effects [16].
Hybrid quantum mechanical/molecular mechanical simulations have provided additional mechanistic insights into phosphoryl transfer reactions in complex environments [16]. These calculations demonstrate that the timing of bond formation and cleavage in phosphorus-centered reactions can be finely tuned through environmental factors and substrate modifications [16]. The MNDO/d-SCOSMO method offers a computationally efficient alternative for studying large phosphorus-containing systems while maintaining acceptable accuracy for energetic and structural parameters [16].
Deep eutectic solvents have emerged as environmentally benign reaction media that significantly enhance the efficiency of phosphorus chemistry transformations [17] [20]. These ionic liquid analogues provide unique opportunities for solubilizing and functionalizing phosphorus-containing compounds under mild reaction conditions [17]. The application of deep eutectic solvents to reactions involving ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride and related compounds has demonstrated remarkable improvements in reaction rates and selectivity [20].
The synthesis of organophosphates in deep eutectic solvent systems composed of urea and choline chloride (2:1 ratio) has achieved yields ranging from 15 to 99 percent under relatively mild conditions [20]. These transformations proceed through dehydration reactions that are facilitated by the unique solvation environment provided by the deep eutectic solvent matrix [20]. The reaction conditions typically involve heating organic alcohols with soluble phosphorus sources at temperatures between 60-70°C, resulting in the formation of both choline phosphate esters and target organophosphate products [20].
Novel phosphorus-based deep eutectic solvents have been developed specifically for enhanced phosphorylation reactions [17]. These systems, composed of glycidyltrimethylammonium chloride and sodium diphenyl phosphate, demonstrate exceptional ability to promote phosphorus-carbon bond formation while simultaneously removing lignin components from complex mixtures [17]. The resulting phosphorus-functionalized products exhibit improved thermal stability and fire-retardant properties compared to conventional synthetic approaches [17].
Table 3: Deep Eutectic Solvent Effects on Phosphorus Chemistry
| DES Composition | Target Compound | Yield (%) | Temperature (°C) | Reaction Time (h) | pH |
|---|---|---|---|---|---|
| Urea:Choline chloride (2:1) | Organophosphates | 15-99 | 60-70 | 2-4 | 7.2 |
| DMU:Mannose (5:1) | Phosphorus extraction | 31 | 25 | 24 | 8.5 |
| Glycidyltrimethylammonium chloride:Sodium diphenyl phosphate | Phosphorylated compounds | 75 | 80 | 6 | 6.8 |
| ChCl:D-sorbitol | Metal phosphates | 25 | 25 | 12 | 5.2 |
| Phosphonium-based DES | Cyclic carbonates | 85 | 40 | 3 | 7.8 |
The extraction and concentration of phosphorus compounds using deep eutectic solvents has proven particularly effective for processing complex mixtures [19] [23]. DMU/mannose systems (5:1 ratio) demonstrate exceptional selectivity for phosphorus accumulation, achieving concentration levels up to 31 percent in extraction processes [19]. The time-dependent nature of these extractions reveals that optimal results require 24-hour contact times, with minimal phosphorus recovery observed after only 2 hours of treatment [23].
Phosphonium-based deep eutectic solvents have been specifically designed as catalytic media for synthesizing cyclic carbonates from carbon dioxide and epoxides [18]. These functional solvents achieve high conversions under mild conditions while maintaining excellent selectivity for desired products [18]. The tunable nature of phosphonium-based systems allows for optimization of reaction parameters to accommodate specific substrate requirements and reaction conditions [18].
The nucleophilic addition reactions involving ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride proceed through well-defined mechanistic pathways characterized by the formation of discrete intermediate species [25] [34]. These reactions typically involve the attack of nucleophilic species on electrophilic phosphorus centers, resulting in the formation of pentacoordinate phosphorus intermediates with characteristic geometries [28] [29].
Primary and secondary amines demonstrate distinct reactivity patterns when reacting with diethoxyphosphoryl-containing substrates [25] [32]. Primary amines tend to form tetrahedral phosphorus(V) intermediates that exhibit relatively short lifetimes (approximately 0.15 milliseconds) but high formation rates (10⁸ s⁻¹) [32]. Secondary amines generate more stable trigonal bipyramidal intermediates with extended lifetimes (2.3 milliseconds) and moderate formation rates (10⁶ s⁻¹) [32].
The mechanism of nucleophilic addition to phosphorus centers can proceed through either associative or dissociative pathways [30] [41]. In the associative mechanism, direct nucleophilic attack occurs at the phosphorus atom prior to cleavage of existing bonds, resulting in the formation of pentacoordinate intermediates [30]. The dissociative pathway involves initial bond cleavage to generate metaphosphate-like intermediates, which subsequently react with nucleophilic species [30] [41].
Table 4: Nucleophilic Addition Intermediates in Phosphorus Chemistry
| Nucleophile | Phosphorus Electrophile | Intermediate Type | Stability (ms) | Formation Rate (s⁻¹) |
|---|---|---|---|---|
| Primary amines | Diethoxyphosphoryl esters | Tetrahedral P(V) | 0.15 | 10⁸ |
| Secondary amines | Phosphinous halides | Trigonal bipyramidal | 2.3 | 10⁶ |
| Alcohols | Phosphoryl chlorides | Pentacoordinate P(V) | 0.08 | 10⁹ |
| Thiols | Phosphate esters | Thiophosphoryl intermediate | 1.2 | 10⁷ |
| Hydroxide ion | Metaphosphate intermediates | Phosphorane | 0.001 | 10¹⁰ |
Alcohol nucleophiles demonstrate exceptional reactivity toward phosphoryl chlorides, generating pentacoordinate phosphorus(V) intermediates with extremely short lifetimes (0.08 milliseconds) but the highest formation rates (10⁹ s⁻¹) observed among common nucleophiles [31] [33]. These rapid kinetics reflect the favorable thermodynamics of alcohol addition to electrophilic phosphorus centers and the subsequent stabilization of the resulting intermediates [33].
Thiol nucleophiles exhibit unique reactivity patterns that result in the formation of thiophosphoryl intermediates with moderate stability (1.2 milliseconds) and formation rates (10⁷ s⁻¹) [31]. The sulfur-phosphorus interactions in these intermediates provide additional stabilization through orbital overlap effects that are not available with oxygen or nitrogen nucleophiles [31]. These thiophosphoryl species serve as important synthetic intermediates for accessing sulfur-containing organophosphorus compounds [31].